6-(2-Methoxyethoxy)-5-methylpyridin-3-amine
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Overview
Description
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a methoxyethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine typically involves the reaction of 5-methylpyridin-3-amine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the methoxyethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar structural features but different functional groups.
4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine: Another compound with a similar pyridine ring structure but different substituents.
Uniqueness
6-(2-Methoxyethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyethoxy group and a methyl group on the pyridine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(2-methoxyethoxy)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-5-8(10)6-11-9(7)13-4-3-12-2/h5-6H,3-4,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMVNJOINUPEIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734401 |
Source
|
Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251220-20-8 |
Source
|
Record name | 6-(2-Methoxyethoxy)-5-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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